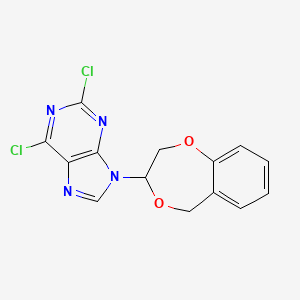
2,6-Dichloro-9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dichloro-9-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-9H-purine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of two chlorine atoms at the 2nd and 6th positions of the purine ring, and a benzo[e][1,4]dioxepin moiety attached at the 9th position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-9-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-9H-purine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the chlorination of a purine derivative, followed by the introduction of the benzo[e][1,4]dioxepin moiety through a series of condensation and cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-9-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-9H-purine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The benzo[e][1,4]dioxepin moiety can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted purine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
2,6-dichloro-9-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-9H-purine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-dichloro-9-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-9H-purine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,6-dichloro-9-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-9H-purine include other purine derivatives with different substituents, such as:
- 2,6-dichloropurine
- 9-benzyl-2,6-dichloropurine
- 2,6-dichloro-9-(2,3-dihydro-1H-inden-1-yl)-9H-purine
Uniqueness
The uniqueness of 2,6-dichloro-9-(3,5-dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-9H-purine lies in its specific structural features, such as the benzo[e][1,4]dioxepin moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
918304-36-6 |
|---|---|
Molecular Formula |
C14H10Cl2N4O2 |
Molecular Weight |
337.2 g/mol |
IUPAC Name |
2,6-dichloro-9-(3,5-dihydro-2H-1,4-benzodioxepin-3-yl)purine |
InChI |
InChI=1S/C14H10Cl2N4O2/c15-12-11-13(19-14(16)18-12)20(7-17-11)10-6-21-9-4-2-1-3-8(9)5-22-10/h1-4,7,10H,5-6H2 |
InChI Key |
YIRFQFNMKLYAOE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC2=CC=CC=C2O1)N3C=NC4=C3N=C(N=C4Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Chlorophenyl)methyl]-5-methoxy-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12919728.png)
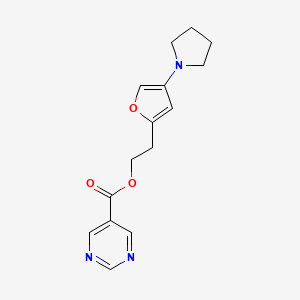
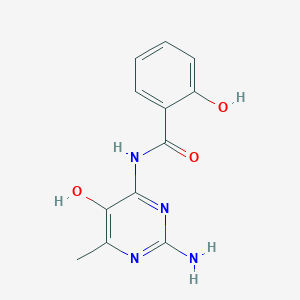
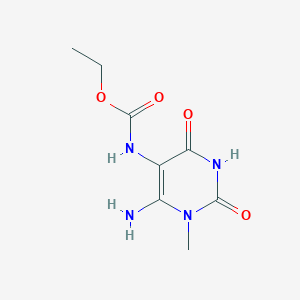
![2-(4-Acetamidophenyl)-N-[6-amino-1-butyl-3-(3-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B12919752.png)
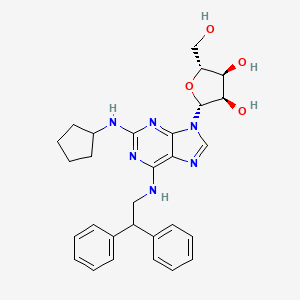
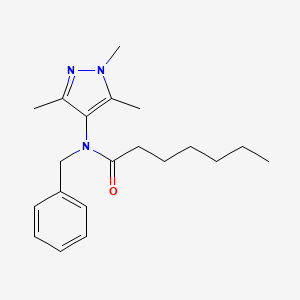


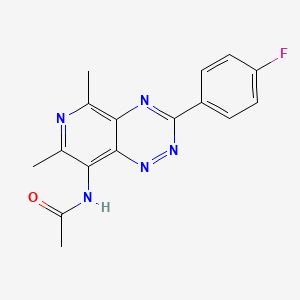
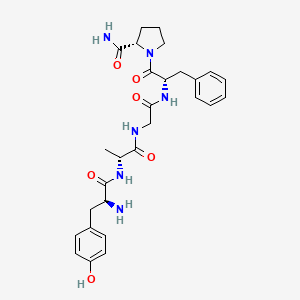
![N-[7-(Benzyloxy)-3-methyl-1H-indol-5-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B12919788.png)
![{1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-yl}methanol](/img/structure/B12919795.png)
![3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-, (3R)-](/img/structure/B12919797.png)
